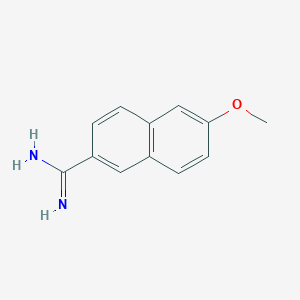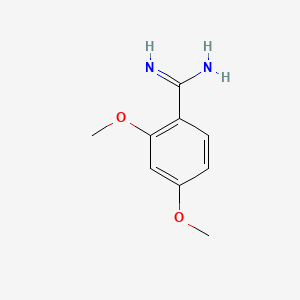
5-Methylpyrazine-2,3-diamine
描述
5-Methylpyrazine-2,3-diamine is an organic compound with the molecular formula C5H8N4. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound is characterized by a pyrazine ring substituted with a methyl group at the 5-position and amino groups at the 2- and 3-positions.
作用机制
Mode of Action
Pyrazine derivatives have been shown to exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties .
Biochemical Pathways
Pyrazines, including 5-Methylpyrazine-2,3-diamine, are involved in various biochemical pathways. They are synthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .
Result of Action
Pyrazine derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, and antiviral activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, pH, and light exposure .
生化分析
Biochemical Properties
Pyrazines are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazines can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrazines can be involved in various metabolic pathways, interacting with enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2,3-diamine typically involves the reaction of 2,3-diaminopyrazine with methylating agents. One common method is the methylation of 2,3-diaminopyrazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through a catalytic process involving the condensation of appropriate diamines with methylating agents. Catalysts such as copper-chromium or palladium can be used to enhance the reaction efficiency and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions: 5-Methylpyrazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: 5-Methylpyrazine-2-carboxylic acid.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazines with different functional groups.
科学研究应用
5-Methylpyrazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and as a flavoring agent in the food industry.
相似化合物的比较
2-Methylpyrazine: Similar structure but with a methyl group at the 2-position.
2,3-Diaminopyrazine: Lacks the methyl group at the 5-position.
2,5-Dimethylpyrazine: Contains two methyl groups at the 2- and 5-positions.
Uniqueness: 5-Methylpyrazine-2,3-diamine is unique due to the presence of both amino groups and a methyl group on the pyrazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .
属性
IUPAC Name |
5-methylpyrazine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,6,8)(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHUNYSYHYRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451565 | |
| Record name | 5-methylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32493-82-6 | |
| Record name | 5-methylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


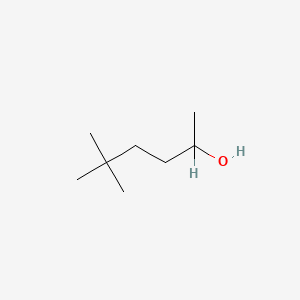
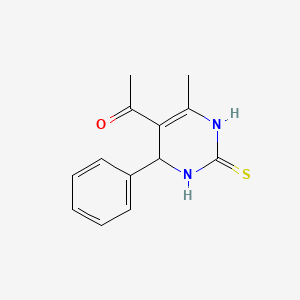

![Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate](/img/structure/B3051192.png)
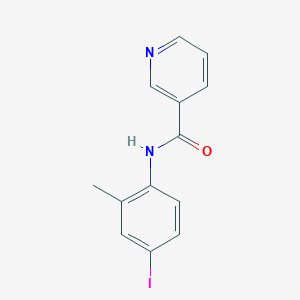
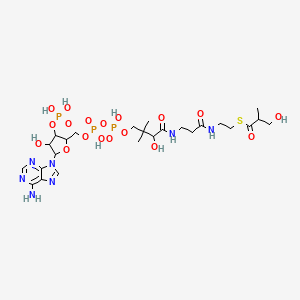
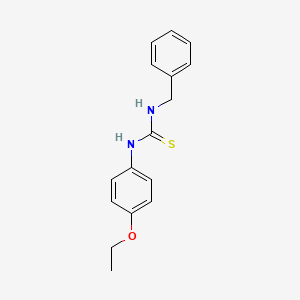
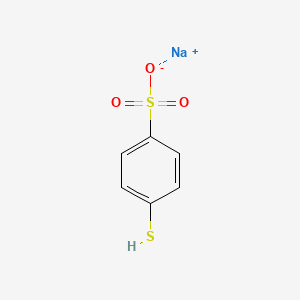
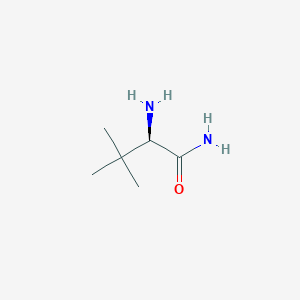
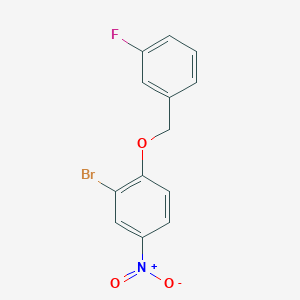

![10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3051205.png)
